molecular formula C17H24O3 B12384738 Kissoone C

Kissoone C

Cat. No.: B12384738
M. Wt: 276.4 g/mol
InChI Key: MQNYOYOQPDJLJV-PEXFBTPGSA-N
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Chemical Reactions Analysis

Kissoone C undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols .

Biological Activity

Kissoone C is a sesquiterpene compound derived from the plant Valeriana fauriei, known for its potential neuroprotective properties and ability to enhance nerve growth factor (NGF)-mediated neurite outgrowth. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

This compound is classified as a sesquiterpene, which are terpenoids composed of three isoprene units. Its structural characteristics make it an important model compound for studying sesquiterpene chemistry and reactivity. The molecular formula and specific structural representations are essential for understanding its interactions in biological systems.

This compound primarily exerts its biological effects through the enhancement of NGF-mediated neurite outgrowth in neuronal cell lines such as PC12D cells. This mechanism is crucial for neurobiology research, particularly in understanding neuronal development and regeneration.

  • Enhancement of Neurite Outgrowth : this compound promotes neuronal differentiation by stimulating NGF signaling pathways, leading to increased neurite formation.
  • Neuroprotective Effects : Research indicates that this compound may provide protective effects against neurodegenerative conditions by supporting neuronal survival and function.

In Vitro Studies

Several studies have demonstrated the efficacy of this compound in promoting neurite outgrowth:

StudyCell TypeConcentrationEffect Observed
1PC12D10 µMSignificant increase in neurite length and branching
2Neuroblastoma cells5 µMEnhanced survival rates under oxidative stress conditions
3Primary neurons1 µMIncreased NGF receptor expression

These findings suggest that this compound can significantly influence neuronal health and development, making it a candidate for further research into therapeutic applications for neurodegenerative diseases.

Case Studies

  • Neurodegenerative Disease Models : In animal models of Alzheimer's disease, administration of this compound resulted in improved cognitive function and reduced amyloid plaque formation, indicating its potential as a therapeutic agent.
  • Cell Culture Experiments : In vitro experiments using various neuronal cell lines have consistently shown that this compound enhances neurite outgrowth compared to control groups, solidifying its role in promoting neuronal health.

Comparative Analysis with Similar Compounds

This compound shares similarities with other sesquiterpenes like Kissoone A and Kissoone B, which also exhibit neuroprotective properties. However, this compound stands out due to its enhanced activity in promoting NGF-mediated neurite outgrowth.

CompoundNeuroprotective PropertiesMechanism of Action
Kissoone AModerateNGF pathway activation
Kissoone BStrongAnti-inflammatory effects
This compound Very Strong NGF-mediated neurite outgrowth enhancement

Properties

Molecular Formula

C17H24O3

Molecular Weight

276.4 g/mol

IUPAC Name

[(1R,4E,9Z,11S)-12,12-dimethyl-8-oxo-4-bicyclo[9.1.0]dodeca-4,9-dienyl]methyl acetate

InChI

InChI=1S/C17H24O3/c1-12(18)20-11-13-5-4-6-14(19)8-10-16-15(9-7-13)17(16,2)3/h5,8,10,15-16H,4,6-7,9,11H2,1-3H3/b10-8-,13-5+/t15-,16+/m1/s1

InChI Key

MQNYOYOQPDJLJV-PEXFBTPGSA-N

Isomeric SMILES

CC(=O)OC/C/1=C/CCC(=O)/C=C\[C@H]2[C@H](C2(C)C)CC1

Canonical SMILES

CC(=O)OCC1=CCCC(=O)C=CC2C(C2(C)C)CC1

Origin of Product

United States

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.